Melting Dilation as a Measure of Physical Differentiation: Petroselaidate vs. Oleic, Elaidic, and Petroselinic Acids
Petroselaidic acid exhibits an intermediate melting dilation value that distinguishes it from both cis-isomers and trans-Δ9 isomers. The melting dilation increases in the order: oleic acid (cis-Δ9) < petroselinic acid (cis-Δ6) < petroselaidic acid (trans-Δ6) < elaidic acid (trans-Δ9) [1]. This quantifies how the trans geometry and Δ6 position collectively influence thermal expansion behavior.
| Evidence Dimension | Melting dilation (relative measure of expansibility upon melting) |
|---|---|
| Target Compound Data | Third highest in the series; greater than both cis isomers (oleic and petroselinic), less than elaidic acid |
| Comparator Or Baseline | Oleic acid (lowest); Petroselinic acid (second lowest); Elaidic acid (highest) |
| Quantified Difference | Rank-order increase: oleic < petroselinic < petroselaidic < elaidic |
| Conditions | Dilatometric measurements; four isomeric octadecenoic acids prepared and characterized under identical conditions |
Why This Matters
For material scientists and lipid chemists, this rank-order difference in thermal expansibility provides a quantifiable selection criterion when a trans-Δ6 lipid with specific melting behavior is required—neither the cis-Δ6 analog nor the trans-Δ9 analog will reproduce this physical property.
- [1] Singleton, W. S., and Ward, T. L. (1953). The effect of positional and geometrical isomerism on the dilatometric properties of some octadecenoic acids. J Am Oil Chem Soc, 30: 592-594. DOI: 10.1007/BF02640970. View Source
